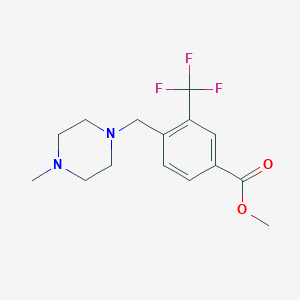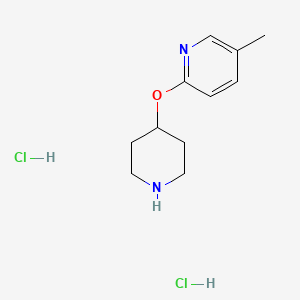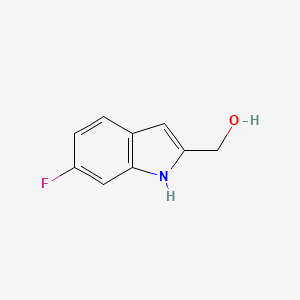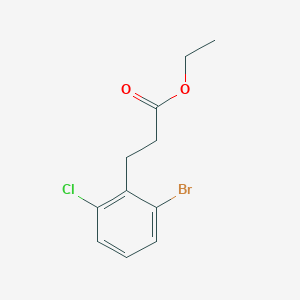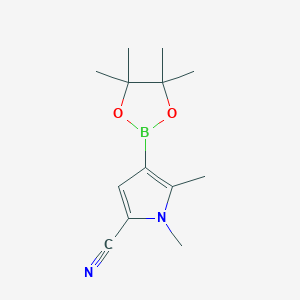
1,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-2-carbonitril
Übersicht
Beschreibung
1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C13H19BN2O2 and its molecular weight is 246.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Diese Verbindung kann als Borreagenz in Suzuki–Miyaura-Kupplungsreaktionen verwendet werden . Dies ist eine Art von Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Die Reaktion ist mild und funktionsgruppentolerant, was sie in verschiedenen Forschungsbereichen weit verbreitet macht .
Protodeboronierung
Die Verbindung kann eine katalytische Protodeboronierung durchlaufen, bei der eine Borgruppe durch ein Wasserstoffatom ersetzt wird . Dies kann bei der formalen Anti-Markovnikov-Hydromethylierung von Alkenen verwendet werden .
Arzneimittelentwicklung
Boronsäuren und ihre Ester, wie diese Verbindung, werden häufig bei der Entwicklung neuer Medikamente verwendet . Sie können als Borträger dienen, die sich für die Neutroneneinfangtherapie eignen .
Arzneimittelfreisetzungssysteme
Neben der Arzneimittelentwicklung können diese Verbindungen auch bei der Herstellung von Arzneimittelfreisetzungssystemen verwendet werden . Die Stabilität dieser Verbindungen in Wasser macht sie für diesen Zweck geeignet .
Kristallstrukturanalyse
Die Verbindung kann bei der Kristallstrukturanalyse verwendet werden . Das Verständnis der Kristallstruktur einer Verbindung kann wertvolle Einblicke in ihre Eigenschaften und potenziellen Anwendungen liefern .
Synthese anderer Verbindungen
Diese Verbindung kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer Verbindungen verwendet werden . Ihre spezifischen Eigenschaften machen sie zu einem wertvollen Werkzeug in verschiedenen synthetischen Verfahren .
Wirkmechanismus
Mode of Action
Boronic esters, such as this compound, are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the compound can contribute to the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
It’s important to note that boronic pinacol esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the compound’s bioavailability.
Result of Action
In the context of suzuki-miyaura coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds , which can lead to the synthesis of complex organic molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the rate of hydrolysis of boronic pinacol esters, such as this compound, is strongly influenced by pH . Therefore, the compound’s action and stability could be significantly affected in different pH environments.
Eigenschaften
IUPAC Name |
1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O2/c1-9-11(7-10(8-15)16(9)6)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFSSCXBYWRZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=C2)C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682261 | |
| Record name | 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-51-3 | |
| Record name | 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)

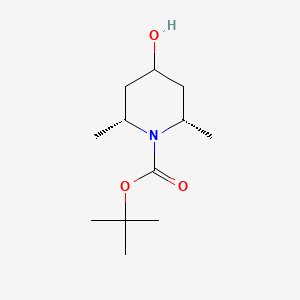
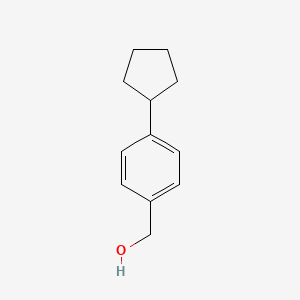

![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)
![3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)
